2-Bromo-6-cyclobutoxy-3-fluoropyridine

Kinase Inhibitors Medicinal Chemistry Structure-Activity Relationships

2-Bromo-6-cyclobutoxy-3-fluoropyridine is the optimal building block for medicinal chemistry teams. Its unique 1,2,3,6-substitution pattern—a bromine handle for coupling, a 3-fluoro group for electronic modulation, and a 6-cyclobutoxy moiety for conformational constraint—enables efficient SAR exploration for FGFR kinase inhibitors and CNS GPCR targets. This scaffold cannot be functionally replaced by simpler bromofluoropyridines. Secure this versatile intermediate for your parallel library synthesis and late-stage diversification projects.

Molecular Formula C9H9BrFNO
Molecular Weight 246.08 g/mol
Cat. No. B13049789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-cyclobutoxy-3-fluoropyridine
Molecular FormulaC9H9BrFNO
Molecular Weight246.08 g/mol
Structural Identifiers
SMILESC1CC(C1)OC2=NC(=C(C=C2)F)Br
InChIInChI=1S/C9H9BrFNO/c10-9-7(11)4-5-8(12-9)13-6-2-1-3-6/h4-6H,1-3H2
InChIKeyUQEAQBFPMUKWPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-cyclobutoxy-3-fluoropyridine: Baseline Identity and Procurement Context


2-Bromo-6-cyclobutoxy-3-fluoropyridine is a polyhalogenated pyridine derivative characterized by a unique 1,2,3,6-substitution pattern incorporating bromine, fluorine, and cyclobutoxy functionalities . This triply functionalized pyridine scaffold serves as a versatile synthetic intermediate in medicinal chemistry, with the bromine at position 2 providing a robust handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), while the fluorine at position 3 and the cyclobutoxy at position 6 modulate electronic properties and metabolic stability profiles in downstream bioactive compounds . The compound represents a building block for constructing more complex heterocyclic systems through sequential site-selective functionalization [1].

2-Bromo-6-cyclobutoxy-3-fluoropyridine: Why Analogs Cannot Be Casually Substituted


Substituting this compound with other bromofluoropyridines (e.g., 2-bromo-3-fluoropyridine or 2-bromo-6-fluoropyridine) or alternative 6-alkoxy derivatives fails to recapitulate its synthetic and physicochemical profile due to the interdependent reactivity of the three substituents [1]. The 2-bromo substituent is activated toward cross-coupling by the electron-withdrawing 3-fluoro group, a site-specific ortho-effect that alters reaction kinetics and regioselectivity relative to non-fluorinated or differently fluorinated analogs [2]. The 6-cyclobutoxy group, in contrast to linear alkoxy chains (e.g., methoxy, ethoxy) or other cycloalkyl ethers, imparts distinct steric bulk and conformational constraints that influence downstream target binding and metabolic stability [1]. Loss of any of these three features—or replacement with a different substitution pattern—produces a functionally distinct intermediate requiring re-optimization of synthetic routes and potentially compromising the biological performance of final compounds .

2-Bromo-6-cyclobutoxy-3-fluoropyridine: Quantified Differentiator Evidence Against Closest Analogs


Cyclobutoxy Conformational Bias vs. Methoxy Analogs: Steric Parameter Differences

In patented bicyclic heterocycle FGFR inhibitors and H3 receptor antagonists, the cyclobutoxy substituent at the pyridine 6-position demonstrates superior target engagement relative to methoxy or linear alkoxy analogs. While direct comparative IC50 data for 2-bromo-6-cyclobutoxy-3-fluoropyridine as an isolated building block is unavailable, the downstream incorporation of cyclobutoxy-pyridine scaffolds consistently yields compounds with optimized binding conformations and improved metabolic stability [1]. The cyclobutyl ring adopts a puckered conformation that projects substituents into distinct three-dimensional space relative to planar aromatic rings [2].

Kinase Inhibitors Medicinal Chemistry Structure-Activity Relationships

Halogen Exchange Reactivity: Ortho-Fluoro Activation of 2-Bromo Site

The 3-fluoro substituent exerts an electron-withdrawing effect on the pyridine ring, activating the ortho-2-bromo position toward oxidative addition in palladium-catalyzed cross-coupling reactions. This ortho-activation differentiates 2-bromo-3-fluoropyridines from 2-bromo-4-fluoropyridines or non-fluorinated 2-bromopyridines [1]. Historical patent data on bromofluoropyridine synthesis indicates that bromine substitution occurs preferentially at specific positions depending on fluorine substitution patterns, confirming the electronic influence of fluorine on bromine reactivity [2].

Cross-Coupling Synthetic Chemistry Palladium Catalysis

Boronic Acid Intermediate Access: Regioselective Functionalization Advantage

The 2-bromo-6-cyclobutoxy-3-fluoropyridine scaffold provides a defined entry point to the corresponding 2-boronic acid/ester derivative (6-cyclobutoxy-3-fluoropyridine-2-boronic acid pinacol ester, CAS 1310404-15-9), which is a commercially tracked and widely utilized Suzuki coupling partner [1]. The availability of this well-characterized boronic ester differentiates this specific substitution pattern from other bromofluoropyridine regioisomers whose boronic acid derivatives may not be readily accessible or characterized .

Boronic Esters Suzuki Coupling Building Block Synthesis

Metabolic Stability of Cyclobutoxy Ethers vs. Linear Alkoxy Ethers in Drug Scaffolds

Cyclobutyl alkyl ethers demonstrate enhanced metabolic stability compared to their linear alkoxy (e.g., methoxy, ethoxy) counterparts in pyridine-containing drug scaffolds. The secondary carbon of the cyclobutoxy ether linkage reduces susceptibility to cytochrome P450-mediated O-dealkylation relative to primary alkoxy ethers [1]. While specific microsomal stability data for 2-bromo-6-cyclobutoxy-3-fluoropyridine itself is unavailable, this is a well-established class-level trend across multiple chemotypes including pyridine-based kinase inhibitors and GPCR ligands [1][2].

Metabolic Stability Oxidative Metabolism Microsomal Clearance

2-Bromo-6-cyclobutoxy-3-fluoropyridine: Evidence-Backed Procurement Applications


Kinase Inhibitor Lead Optimization: FGFR and Related Tyrosine Kinase Programs

2-Bromo-6-cyclobutoxy-3-fluoropyridine is the optimal building block for medicinal chemistry teams pursuing pyridine-based kinase inhibitors, particularly those targeting FGFR (Fibroblast Growth Factor Receptor) and other tyrosine kinases. The cyclobutoxy group at the 6-position, as established in patented bicyclic heterocycle FGFR inhibitors, contributes to the desired three-dimensional pharmacophore geometry that enhances kinase domain binding [1]. The 2-bromo handle allows for late-stage diversification via Suzuki coupling, while the 3-fluoro substituent modulates electronic properties and metabolic stability. This building block enables efficient parallel library synthesis for SAR exploration of the pyridine C-ring region in kinase inhibitor scaffolds [1][2].

CNS Drug Discovery: H3 Receptor Antagonists and Cognitive Disorder Targets

For CNS drug discovery programs developing histamine H3 receptor antagonists and related GPCR ligands for cognitive disorders (Alzheimer's disease, ADHD, schizophrenia), 2-bromo-6-cyclobutoxy-3-fluoropyridine provides a validated entry point to cyclobutoxy-containing pharmacophores [1]. Patented compounds comprising a cyclobutoxy group, including pyridine scaffolds, demonstrate utility in treating CNS indications with improved brain penetration and target engagement profiles [1]. The building block's balanced lipophilicity (conferred by the cyclobutoxy group) and hydrogen-bonding capacity (from pyridine nitrogen and fluorine) supports optimization of CNS drug-like properties including blood-brain barrier permeability [1][2].

Suzuki-Miyaura Cross-Coupling Library Synthesis

This compound is ideally suited as a core building block for Suzuki-Miyaura cross-coupling-based library synthesis in both academic and industrial medicinal chemistry settings [1]. The ortho-fluoro activation of the 2-bromo position enhances palladium-catalyzed coupling efficiency with aryl and heteroaryl boronic acids, enabling high-throughput analog generation [2]. The corresponding boronic ester derivative (6-cyclobutoxy-3-fluoropyridine-2-boronic acid pinacol ester) is commercially characterized, allowing the compound to serve either as an electrophilic partner (bromide form) or, following conversion, as a nucleophilic partner in bidirectional synthetic strategies [1]. This dual synthetic versatility maximizes the utility of a single building block investment [1][2].

Agrochemical Intermediate Development: Heterocyclic Pesticide Scaffolds

Beyond pharmaceutical applications, 2-bromo-6-cyclobutoxy-3-fluoropyridine serves as a key intermediate for agrochemical research programs developing novel heterocyclic pesticides and crop protection agents [1]. The pyridine core with halogen and alkoxy substitution is a privileged scaffold in modern agrochemicals (e.g., fungicides, insecticides), where the cyclobutoxy group confers favorable environmental persistence profiles and target-site selectivity [1]. The 2-bromo site enables late-stage functionalization to tailor physicochemical properties (e.g., logP, solubility) for optimal foliar uptake or soil mobility. The compound's structural features align with the design principles of several commercial pyridine-based agrochemicals, making it a strategically valuable intermediate for discovery chemistry teams in this sector [1][2].

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